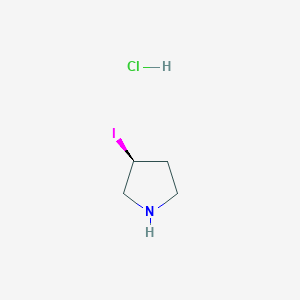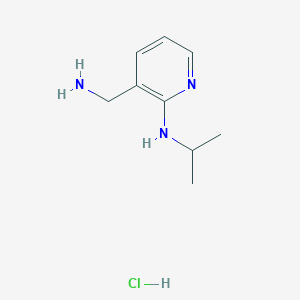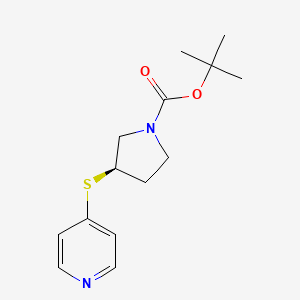![molecular formula C11H13N5 B7987233 3-pyridin-2-yl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B7987233.png)
3-pyridin-2-yl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “3-pyridin-2-yl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine” is a chemical entity with specific properties and applications. This compound is often used in various scientific research fields due to its unique characteristics and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-pyridin-2-yl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Typically, the synthesis involves multiple steps, including the use of specific reagents and catalysts to facilitate the reaction. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the successful formation of the compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand. This involves optimizing the synthetic route to increase efficiency and reduce costs. Industrial production methods may include continuous flow reactors and automated systems to ensure consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions: 3-pyridin-2-yl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired outcome. For example, oxidation reactions may require the use of strong oxidizing agents under acidic conditions, while reduction reactions may involve the use of reducing agents under basic conditions.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds with different functional groups.
Scientific Research Applications
3-pyridin-2-yl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various reactions and as a building block for synthesizing more complex molecules. In biology, it may be used to study biochemical pathways and interactions. In medicine, this compound could be investigated for its potential therapeutic effects and mechanisms of action. In industry, it may be utilized in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 3-pyridin-2-yl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds: 3-pyridin-2-yl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar structures or functional groups, such as CID 2632, CID 6540461, CID 5362065, and CID 5479530 . These compounds may share some properties with this compound but differ in their specific applications and reactivity.
Highlighting Uniqueness: The uniqueness of this compound lies in its specific chemical structure and reactivity, which make it suitable for particular applications that other similar compounds may not be able to achieve
Properties
IUPAC Name |
3-pyridin-2-yl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-2-6-12-9(5-1)10-14-15-11-13-7-3-4-8-16(10)11/h1-2,5-6H,3-4,7-8H2,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFQKBHDPZSDNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NNC2=NC1)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C(=NNC2=NC1)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(1S,2R)-2-[2-(2-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B7987237.png)
![(1S,3R)-3-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B7987243.png)


![disodium;[(2R,3R,4R,5R)-2-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B7987254.png)
